BenchChemオンラインストアへようこそ!

5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Structure-Activity Relationship Scaffold Differentiation Regioisomer Specificity

This compound combines a 4-methylphenyl group with a 3-position 2-oxopiperidine moiety, creating a distinct hydrogen-bonding network unavailable in des-methyl or regioisomeric analogs. Its cLogP 2.71 and TPSA 60.85 Ų predict balanced permeability, ideal for cell-based kinase profiling. By procuring this compound alongside its closest analogs, researchers can generate head-to-head IC50 data, resolve the current PI3Kδ activity ambiguity, and build a proprietary SAR dataset. Choose this precise chemotype to accelerate target validation and lead optimization with measurable, publishable differentiation.

Molecular Formula C20H21ClN2O3
Molecular Weight 372.85
CAS No. 942014-11-1
Cat. No. B2745651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS942014-11-1
Molecular FormulaC20H21ClN2O3
Molecular Weight372.85
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCCCC3=O
InChIInChI=1S/C20H21ClN2O3/c1-13-6-8-15(12-17(13)23-10-4-3-5-19(23)24)22-20(25)16-11-14(21)7-9-18(16)26-2/h6-9,11-12H,3-5,10H2,1-2H3,(H,22,25)
InChIKeyCBZLETMQQIZMTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 942014-11-1) Is a Sought-After Benzamide Scaffold in Preclinical Kinase Research


5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 942014-11-1) is a synthetic benzamide derivative featuring a 5-chloro-2-methoxybenzamide core tethered to a 4-methyl-3-(2-oxopiperidin-1-yl)phenyl motif . This compound belongs to a broader class of piperidinyl-benzamides explored in patent literature for their ability to modulate intracellular kinase signaling cascades, particularly within the phosphatidylinositol-3-kinase (PI3K) pathway . Its structural design—incorporating a 2-oxopiperidine ring as a hydrogen-bond acceptor and a chloro-methoxy-substituted aryl amide—typifies type I kinase inhibitor pharmacophores, making it a relevant chemical probe in early-stage oncology and inflammation target validation . Despite the scaffold's conceptual appeal, publicly available quantitative biological data for this precise molecule remains extremely limited, and procurement decisions must be made with an understanding of the evidentiary gaps that exist.

Why 5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide Cannot Be Replaced by Similar In-Class Benzamide Analogs


Within the benzamide chemotype, minor structural perturbations—such as migration of the chloro substituent, replacement of 2-oxopiperidine with piperidine, or alteration of the methyl substitution on the central phenyl ring—can dramatically alter target engagement, selectivity, and cellular permeability . For this specific molecule, the 2-oxopiperidin-1-yl moiety at the 3-position of the 4-methylphenyl ring provides a unique combination of conformational restriction and hydrogen-bonding capacity that distinguishes it from analogs bearing unsubstituted piperidine (e.g., N-[3-chloro-4-(piperidin-1-yl)phenyl]-4-methoxybenzamide) or 4-(2-oxopiperidin-1-yl) regioisomers . Without direct comparative data, the assumption that any benzamide with a superficially similar substitution pattern will recapitulate the biological profile of 5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is unwarranted and may lead to erroneous target-binding conclusions. The evidence section below details the limited but quantifiable differentiation that currently exists.

Quantitative Differentiation Evidence for 5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide Against Closest Structural Comparators


Structural Uniqueness: 2-Oxopiperidine vs. Piperidine Ring and 3-Position Substitution vs. 4-Position Regioisomer Differentiation in the Central Phenyl Ring

The target compound possesses a 2-oxopiperidin-1-yl group at the 3-position of the 4-methylphenyl ring, whereas the closest commercially cataloged analog, 5-chloro-2-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, lacks the 4-methyl substituent and positions the oxopiperidine at the 3-position of an unsubstituted phenyl ring . A second available comparator, 5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 942013-35-6), moves the oxopiperidine to the 4-position and eliminates the methyl group entirely [1]. These structural differences are non-trivial; methyl substitution on the central phenyl ring influences the dihedral angle between the benzamide and the aniline ring, altering the three-dimensional presentation of the oxopiperidine pharmacophore . While no published head-to-head biochemical comparison exists for these three analogs, their distinct substitution patterns predict differential binding poses in kinase ATP-binding pockets, making them non-interchangeable without experimental validation.

Structure-Activity Relationship Scaffold Differentiation Regioisomer Specificity

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Relative to In-Class Benzamide Analogs

Computationally predicted physicochemical properties for the target compound include a consensus cLogP of approximately 2.71, a topological polar surface area (TPSA) of 60.85 Ų, 5 hydrogen bond acceptors, and 1 hydrogen bond donor [1]. By comparison, the regioisomer 5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 942013-35-6) shares the identical molecular formula and therefore identical HBA/HBD counts and TPSA, but may exhibit a different cLogP due to altered intramolecular interactions [2]. The des-methyl analog 5-chloro-2-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, lacking the methyl group, will have a lower cLogP (estimated decrease of ~0.5 log units) and reduced steric bulk, which can translate to higher aqueous solubility but lower membrane permeability . The target compound's predicted properties place it within favorable drug-like chemical space per Lipinski's Rule-of-Five, but without experimental logP or solubility data, these remain in silico estimates.

Physicochemical Property Prediction Lipinski Rule-of-Five Drug-Likeness

Bioactivity Data Caveat: Absence of Quantifiable Head-to-Head Target Engagement Comparisons Against Validated Comparators

A comprehensive search of primary peer-reviewed literature, patent claims, and authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) for CAS 942014-11-1 did not yield any head-to-head biochemical or cellular activity comparison between this specific compound and a close structural analog or pharmacological comparator [1]. While certain database entries (e.g., BindingDB BDBM50394893) list IC50 values of 102 nM against PI3Kδ-mediated AKT phosphorylation, the structural descriptors associated with that entry correspond to a completely different chemotype (ChEMBL ID CHEMBL2165502; molecular formula C29H37N7O2S) and cannot be attributed to CAS 942014-11-1 [1]. This misattribution highlights a critical risk: procurement decisions based on cross-referenced database annotations without verifying structural identity may lead to acquisition of the wrong compound. Until the originator institution releases primary screening data with explicit structural confirmation, the bioactivity profile of 5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide must be considered uncharacterized beyond vendor-supplied structural identity.

Data Transparency Procurement Risk Assessment Evidentiary Gaps

Recommended Research Application Scenarios for 5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide Based on Available Evidence


Structure-Activity Relationship (SAR) Studies Differentiating 2-Oxopiperidine Regioisomers and Methyl Substitution Effects

Leverage the structural uniqueness of this compound—the combination of 4-methyl substitution on the central phenyl ring and the 3-position 2-oxopiperidine moiety—to establish SAR trends within a proprietary benzamide library. Researchers can procure the target compound alongside its closest commercially available analogs (5-chloro-2-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide and 5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide) and generate head-to-head biochemical IC50 data across a panel of kinase targets [1]. This approach directly addresses the current evidentiary gap and provides publishable differential activity data that can guide lead optimization decisions.

Validation of Predicted Physicochemical Properties Through Experimental LogP, Solubility, and Permeability Determination

Use the target compound (cLogP 2.71, TPSA 60.85 Ų) as a test article for experimental physicochemical profiling [2]. Measure shake-flask logP, kinetic solubility (PBS, pH 7.4), and Caco-2 or MDCK permeability, then compare results against the des-methyl analog and 4-position regioisomer [1]. These data will confirm whether the predicted lipophilicity increase from the 4-methyl group translates into measurable membrane permeability advantages, informing formulation strategies for cell-based assays.

Kinase Selectivity Panel Screening to Establish Baseline Target Engagement Profile

Given the benzamide scaffold's established precedent as a kinase inhibitor pharmacophore, submit the compound for broad-panel kinase profiling (e.g., 100-kinase panel at 1 µM) to generate the first validated target engagement dataset for CAS 942014-11-1 . This experiment addresses the critical absence of verified bioactivity data and identifies potential off-target liabilities. Resulting selectivity fingerprints can be compared with those of structurally related PI3K inhibitors to assess whether the 2-oxopiperidine substitution confers isoform-selective inhibition.

Chemical Probe Qualification as a Negative Control for PI3Kδ-Mediated AKT Phosphorylation Assays

The misattributed PI3Kδ IC50 of 102 nM in BindingDB (associated with an unrelated chemotype) suggests PI3K pathway assays are of interest to researchers searching for this compound [3]. Procure the authentic compound, verify its structural identity via LC-MS and ¹H NMR, and test it in a PI3Kδ-mediated AKT phosphorylation assay (e.g., Ri-1 cell electrochemiluminescence assay) alongside a validated PI3Kδ inhibitor such as idelalisib. This study will definitively confirm or refute PI3Kδ activity and position the compound as either a potential hit or a structurally-matched inactive control for future screening campaigns.

Quote Request

Request a Quote for 5-chloro-2-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.